

18:0-22:6 Diacylglycerol: A Key Second Messenger in Cellular Signaling

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Compound of Interest

Compound Name: 18:0-22:6 DG

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Introduction

Diacylglycerols (DAGs) are critical second messengers that play a pivotal role in a multitude of cellular signaling pathways. These lipid molecules are transiently produced at cellular membranes and act as key regulators of various protein families, thereby influencing processes ranging from cell proliferation and differentiation to apoptosis and neuronal function. The specific fatty acid composition of a diacylglycerol molecule can significantly impact its signaling properties, leading to the concept of "DAG species-specific" signaling. This technical guide focuses on 1-stearoyl-2-docosahexaenoyl-sn-glycerol (**18:0-22:6 DG**), a diacylglycerol species containing a saturated fatty acid (stearic acid, 18:0) at the sn-1 position and a polyunsaturated omega-3 fatty acid (docosahexaenoic acid, DHA, 22:6) at the sn-2 position. This particular molecular species has garnered significant interest due to its unique biological activities and its prevalence in specific tissues, notably the brain and retina.

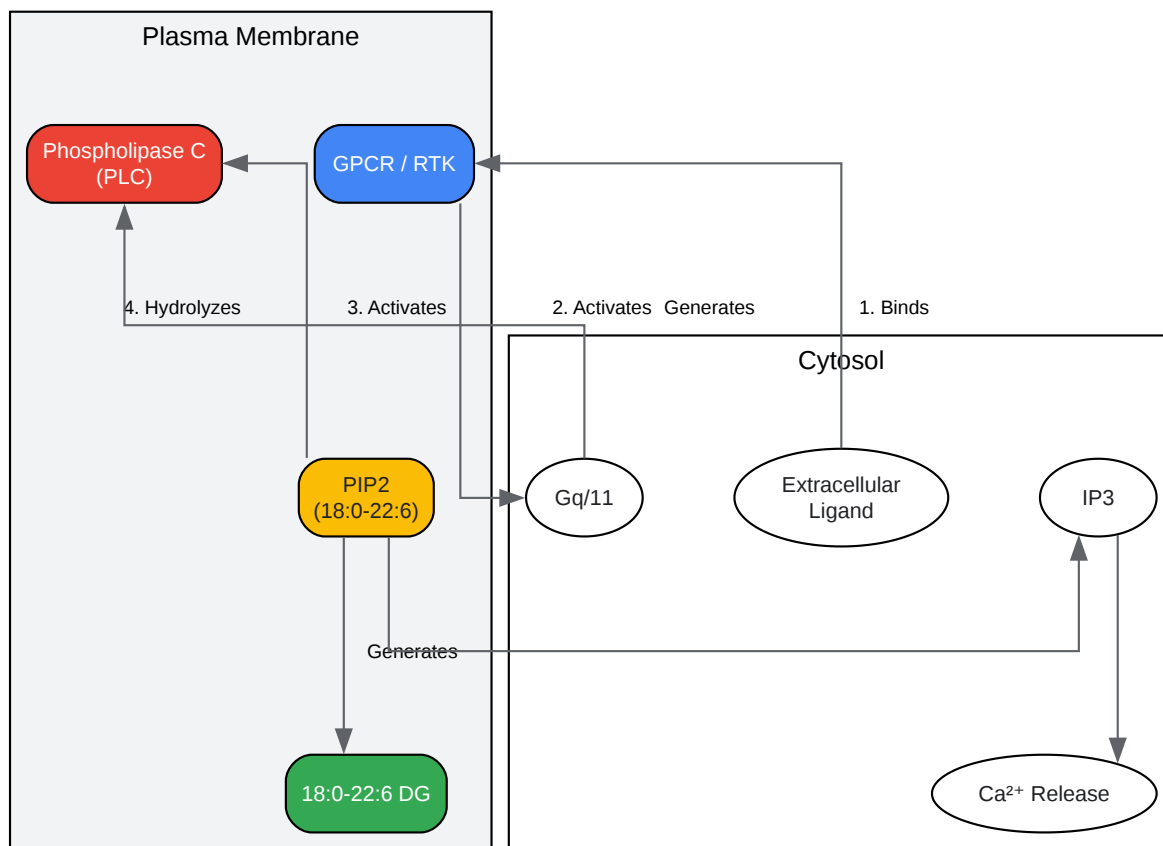
This document provides a comprehensive overview of the core aspects of **18:0-22:6 DG** as a second messenger, including its synthesis, its role in activating specific signaling pathways, quantitative data on its efficacy, and detailed experimental protocols for its study.

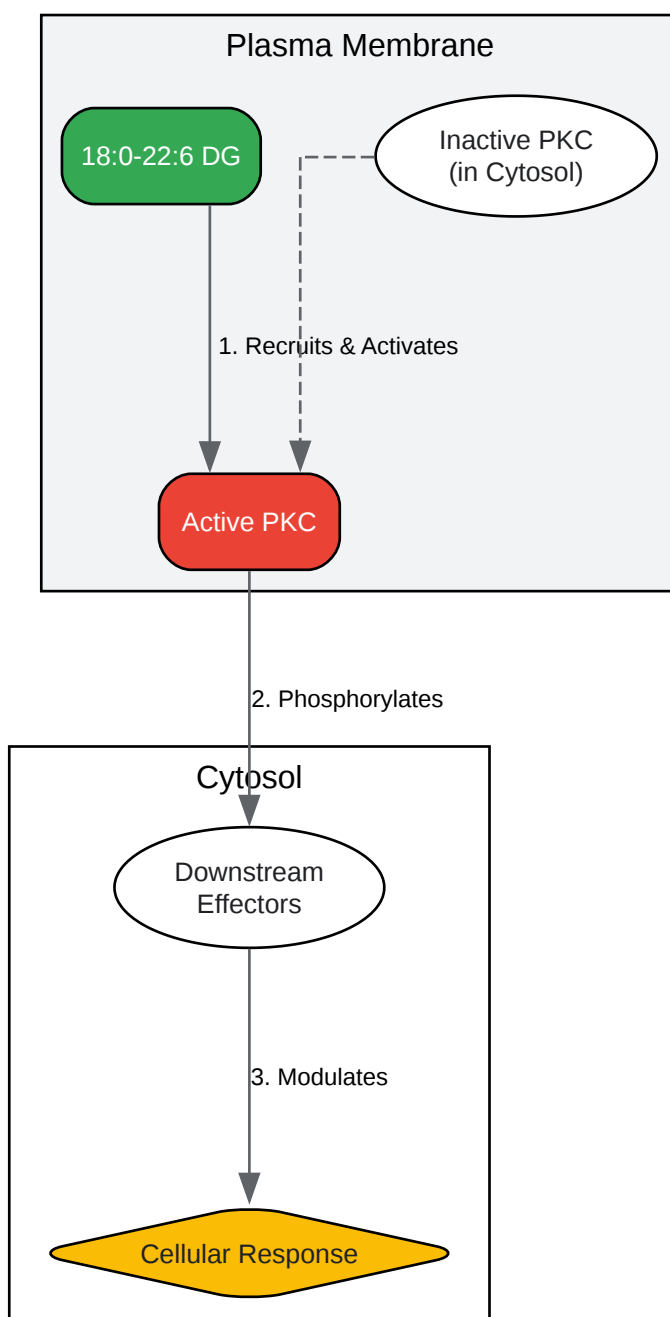
Generation of 18:0-22:6 Diacylglycerol

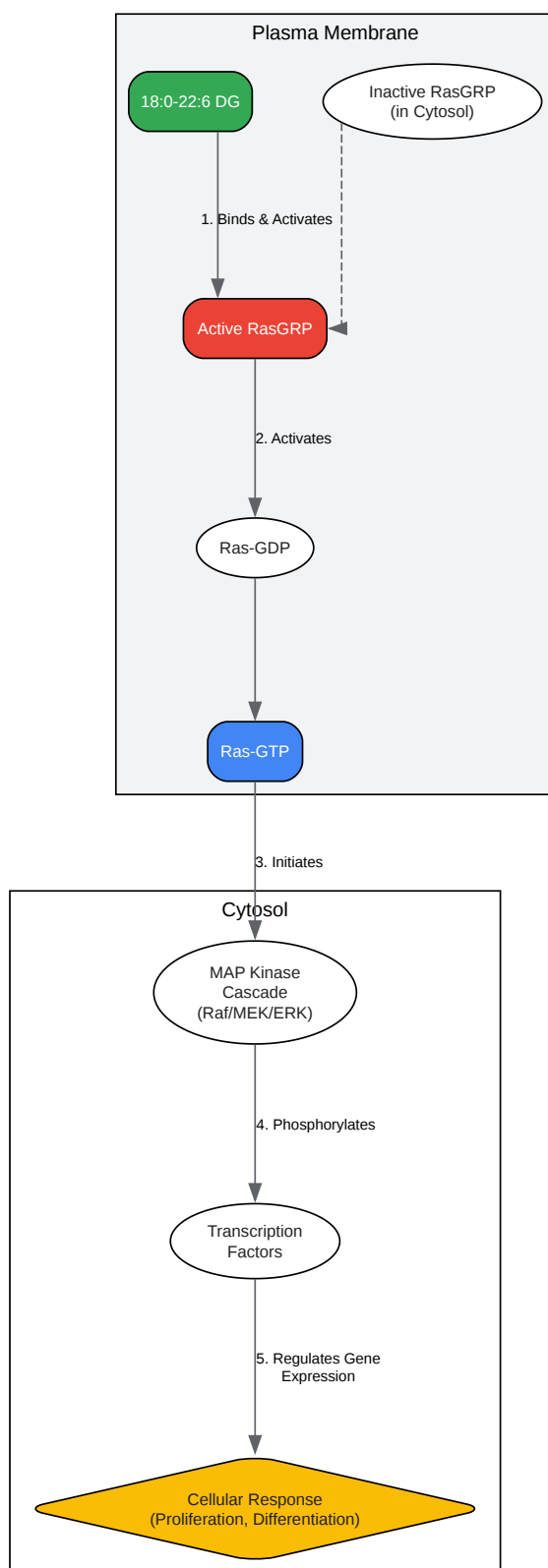
The primary mechanism for the generation of **18:0-22:6 DG** as a second messenger is through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by the enzyme phospholipase C

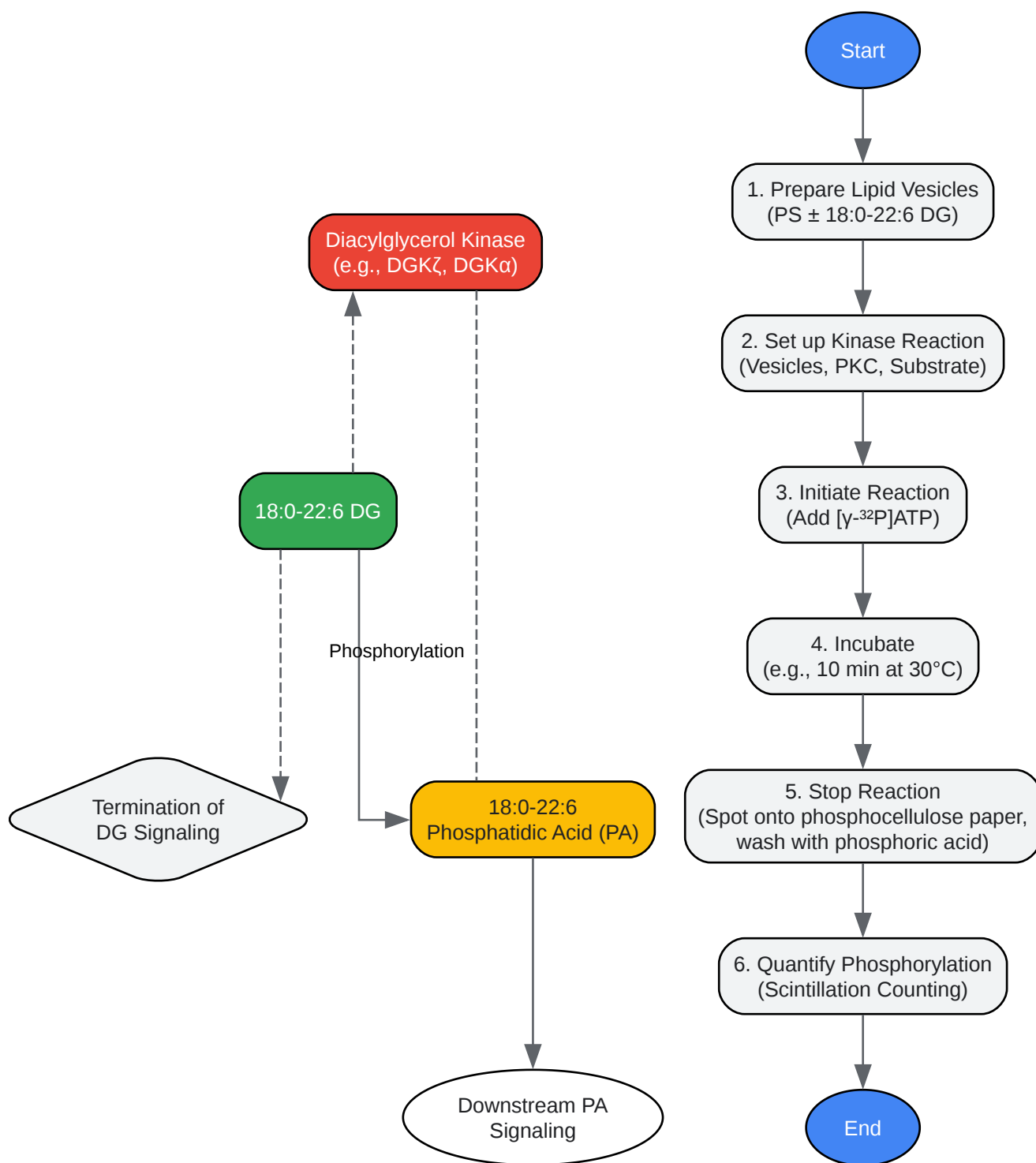
(PLC).[1][2] This reaction is typically initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) by extracellular stimuli. The hydrolysis of PIP₂ yields two second messengers: inositol 1,4,5-trisphosphate (IP₃), which is water-soluble and diffuses into the cytosol to trigger calcium release from intracellular stores, and the membrane-bound diacylglycerol.[2]

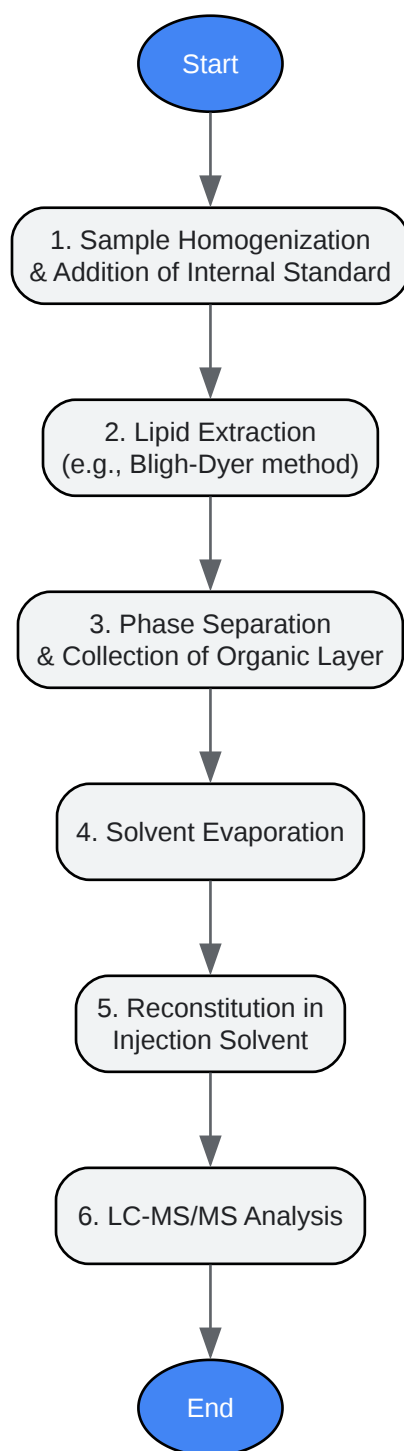
The specific fatty acid composition of the generated DAG is dependent on the fatty acid composition of the precursor PIP₂. The enrichment of phosphatidylinositols with stearic acid at the sn-1 position and a polyunsaturated fatty acid, such as docosahexaenoic acid, at the sn-2 position is achieved through a series of enzymatic reactions involving acyltransferases that remodel the fatty acid chains of newly synthesized phospholipids.[3][4]











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